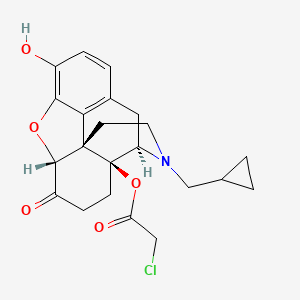
Jasmolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a lactone compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Jasmolactone is known for its pleasant aroma, which is reminiscent of jasmine, apricot, and coconut. This compound is widely used in the fragrance industry due to its unique scent profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasmolactone is synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst. The cyclization of this molecule results in the formation of a δ-lactone . Another method involves the semi-hydrogenation of lactone 6a over a Lindlar catalyst in methanol, yielding a yellow oil that is further purified .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of acid catalysts and hydrogenation processes are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Jasmolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its dihydroderivatives.
Substitution: this compound can participate in substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or Lindlar catalyst.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Dihydroderivatives of this compound.
Substitution: Various substituted lactones depending on the reagents used.
Scientific Research Applications
Jasmolactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of fragrance-based therapies.
Industry: Widely used in the fragrance industry for its unique scent profile, contributing to the formulation of perfumes and scented products
Mechanism of Action
The mechanism of action of Jasmolactone involves its interaction with olfactory receptors, leading to the perception of its characteristic scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its potential biological activities may involve interactions with cellular targets, leading to antimicrobial or antioxidant effects .
Comparison with Similar Compounds
Jasmonyl: Another lactone with a jasmine-like scent.
Lactojasmone: Similar in structure but with a softer, milder scent.
Methyl Laitone: A constitutional isomer with a coconut-like smell
Uniqueness: Jasmolactone stands out due to its unique combination of fruity, floral, and lactonic notes. Its ability to impart a jasmine-like aroma with hints of apricot and coconut makes it a valuable ingredient in the fragrance industry. Compared to similar compounds, this compound offers a more complex and versatile scent profile .
Properties
CAS No. |
68959-28-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-hex-3-enyloxan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h3-4,10H,2,5-9H2,1H3 |
InChI Key |
UJHDFCVFLRPEJQ-UHFFFAOYSA-N |
SMILES |
CCC=CCCC1CCCC(=O)O1 |
Isomeric SMILES |
CC/C=C\CCC1CCCC(=O)O1 |
Canonical SMILES |
CCC=CCCC1CCCC(=O)O1 |
boiling_point |
140.00 °C. @ 1.00 mm Hg |
density |
0.97-0.99 |
Key on ui other cas no. |
68959-28-4 |
physical_description |
colourless liquid with a milky buttery odour |
solubility |
insoluble in water; soluble in fat |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)





![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)



